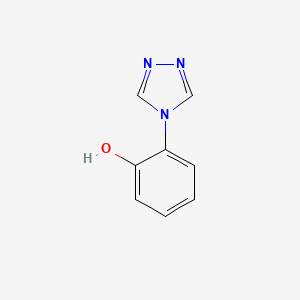

2-(4H-1,2,4-triazol-4-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPIZLVRFRBKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649926 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889129-51-5 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(4H-1,2,4-triazol-4-yl)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4H-1,2,4-triazol-4-yl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including antifungal, anticancer, and anticonvulsant properties.[1][2] This document serves as a practical, field-proven resource, detailing the causal relationships behind experimental choices and providing robust, self-validating protocols for its preparation and structural elucidation.

Strategic Approach to Synthesis

The synthesis of this compound is efficiently achieved through a direct condensation and cyclization reaction. The chosen pathway involves the reaction of o-aminophenol with diformylhydrazine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which proceeds to form the stable triazole ring system.

The underlying mechanism involves the initial formation of a Schiff base-like intermediate through the reaction of the primary amine of o-aminophenol with the formyl groups of diformylhydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,2,4-triazole ring. The use of a high-temperature, high-pressure environment, facilitated by a sealed autoclave, is critical to drive the reaction to completion, overcoming the activation energy required for the cyclization and dehydration steps.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and is designed for reproducibility.[3]

Materials:

-

Diformylhydrazine (0.6 mmol, 0.053 g)

-

o-Aminophenol (0.6 mmol, 0.065 g)

-

Deionized Water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Reactant Loading: Accurately weigh and add diformylhydrazine (0.6 mmol) and o-aminophenol (0.6 mmol) to a Teflon-lined stainless steel autoclave.

-

Sealing and Heating: Securely seal the autoclave. Place the vessel in a furnace and heat to 443 K (170 °C). Maintain this temperature for 48 hours.

-

Expert Insight: The sealed autoclave ensures that the reaction proceeds under sufficient pressure to facilitate the condensation and prevents the sublimation of starting materials at high temperatures.

-

-

Cooling: After the reaction period, turn off the furnace and allow the autoclave to cool slowly to ambient temperature (approx. 293 K).

-

Product Isolation: Carefully open the autoclave in a well-ventilated fume hood. The solid product should be visible.

-

Purification: Isolate the crude product. Wash the solid sequentially with hot deionized water and then hot ethanol. This step is crucial for removing unreacted starting materials and soluble byproducts.

-

Trustworthiness Check: The use of hot solvents for washing is a deliberate choice to maximize the removal of impurities while minimizing the loss of the desired product, which is less soluble in these solvents.

-

-

Drying: Dry the resulting black crystals. The reported yield for this procedure is approximately 64% based on the limiting reagent, o-aminophenol.[3]

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach is required to unambiguously characterize the synthesized this compound.

Characterization Workflow Diagram

Caption: A multi-faceted workflow for compound characterization.

Elemental and Physical Analysis

Elemental analysis provides the empirical formula, which is a fundamental validation of the product's composition. X-ray crystallography offers definitive proof of structure and stereochemistry.

| Analysis Type | Parameter | Expected/Calculated Value | Found Value[3] |

| Molecular Formula | - | C₈H₇N₃O | - |

| Molecular Weight | - | 161.17 g/mol | - |

| Elemental Analysis | % Carbon | 59.62% | 59.70% |

| % Hydrogen | 4.38% | 4.25% | |

| % Nitrogen | 26.07% | 26.06% | |

| X-ray Crystallography | Crystal System | Monoclinic | Monoclinic |

| Dihedral Angle | - | 41.74° (between rings) |

Spectroscopic Data

Spectroscopic methods provide detailed information about the molecular structure and functional groups present.

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is used to identify key functional groups. The absence of primary amine (NH₂) stretches from o-aminophenol and carbonyl (C=O) stretches from diformylhydrazine, coupled with the appearance of characteristic triazole and phenol peaks, confirms the reaction's success.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | O-H Stretch (broad) | Phenolic -OH |

| ~3150-3050 | C-H Stretch | Aromatic C-H |

| ~1620-1580 | C=N Stretch | Triazole Ring |

| ~1550-1450 | C=C Stretch | Aromatic Ring |

| ~1260-1180 | C-O Stretch | Phenolic C-O |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the triazole protons and the four protons of the disubstituted benzene ring, in addition to the phenolic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.5 - 8.8 | Singlet | 2H | Triazole C-H |

| ~6.9 - 7.5 | Multiplet | 4H | Aromatic C-H |

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Phenolic C-O |

| ~145 | Triazole C-H |

| ~130 - 115 | Aromatic Carbons |

2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the title compound.

| Technique | Parameter | Expected Value |

| Electron Ionization (EI-MS) | Molecular Ion [M]⁺ | m/z 161 |

Conclusion and Broader Significance

The successful synthesis and rigorous characterization of this compound provide a foundation for its further exploration. Compounds containing the 1,2,4-triazole scaffold are widely investigated for their rich coordination chemistry and diverse biological applications.[2][3] The phenolic hydroxyl group and the nitrogen atoms of the triazole ring make this molecule an excellent candidate for use as a ligand in the development of novel metal complexes and as a building block for more complex pharmaceutical agents.[3] The protocols and data presented herein offer a validated and reliable resource for researchers in synthetic chemistry, drug discovery, and materials science.

References

-

Title: this compound Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} Source: MDPI URL: [Link]

- Title: US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole Source: Google Patents URL

-

Title: 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 Source: PubChem URL: [Link]

-

Title: Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst Source: AIP Publishing URL: [Link]

-

Title: A Comprehensive review on 1, 2,4 Triazole. Source: International Journal of Science and Research (IJSR) URL: [Link]

-

Title: Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity Source: SciSpace URL: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(4H-1,2,4-triazol-4-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the molecular and crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The compound was synthesized via a hydrothermal reaction between diformylhydrazine and o-aminophenol. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/n. The key structural feature is a significant dihedral angle of 41.74 (12)° between the planes of the phenol and 1,2,4-triazole rings, indicating a non-planar molecular conformation. This guide details the synthetic protocol, full crystallographic data, and an in-depth discussion of the intramolecular geometry and intermolecular forces that govern the three-dimensional crystal packing. This information is critical for researchers in drug design, providing a structural foundation for understanding potential biological activity and for the rational design of novel triazole-based derivatives.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The stability of the triazole ring, combined with its capacity to act as both a hydrogen bond donor and acceptor, makes it an excellent pharmacophore for interacting with biological targets.[3] The compound this compound combines this versatile heterocycle with a phenol group, a common functional group in biologically active molecules, creating a structure with significant potential for forming robust intermolecular interactions.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for structure-activity relationship (SAR) studies and for predicting the physicochemical properties of a compound, such as solubility and stability. Single-crystal X-ray diffraction is the definitive method for elucidating this arrangement. This guide presents a detailed crystallographic investigation of this compound, offering field-proven insights into its synthesis, molecular geometry, and supramolecular architecture.

Synthesis and Characterization

The synthesis of this compound was achieved through a hydrothermal method, a technique known for producing high-quality crystalline materials. The choice of this method is causal to obtaining single crystals suitable for X-ray diffraction directly from the reaction mixture.

Experimental Protocol: Synthesis

A step-by-step methodology for the synthesis is provided below.[3][4]

-

Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine diformylhydrazine (0.6 mmol, 0.053 g) and o-aminophenol (0.6 mmol, 0.065 g).

-

Hydrothermal Reaction: Seal the autoclave and place it in a furnace. Heat the mixture to 443 K (170 °C) and maintain this temperature for 2 days. The high temperature and pressure facilitate the cyclization and dehydration reactions necessary to form the triazole ring.

-

Cooling and Isolation: After the reaction period, cool the vessel to room temperature (293 K).

-

Purification: Isolate the product and wash it thoroughly with hot water followed by hot ethanol to remove any unreacted starting materials and byproducts. This washing protocol is critical for achieving high purity.

-

Product: The resulting black crystals are air-stable and suitable for X-ray diffraction studies. The reported yield is 64% based on o-aminophenol.[3][4]

Characterization Data:

-

Elemental Analysis (%): For C₈H₇N₃O, Found (Calculated): C 59.70 (59.61), H 4.25 (4.38), N 26.06 (26.08).[4] The close correlation between the found and calculated values validates the elemental composition of the synthesized compound.

Caption: Workflow for the synthesis and analysis of the title compound.

Crystallographic Analysis

The core of this guide is the detailed structural elucidation of this compound using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a self-validating system for crystallographic data collection and structure refinement.

-

Crystal Selection: A suitable black crystal with dimensions of 0.42 × 0.37 × 0.35 mm was selected and mounted.[4]

-

Data Collection: Data were collected at 293 K on a Rigaku Mercury CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[4] The choice of molybdenum radiation is standard for small organic molecules, providing good resolution.

-

Data Reduction: The collected data were processed using the CrystalClear software suite.[4] This step includes cell refinement and data reduction. A multi-scan absorption correction was applied.

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.[4] Direct methods are powerful algorithms for determining initial phase information from the diffraction intensities.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXTL.[4] Hydrogen atoms were placed in calculated positions and refined using a riding model.[4]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Results and Discussion

The crystallographic analysis provides definitive data on the molecular structure and its packing in the solid state.

Molecular Structure

The molecular structure of this compound is presented below. A crucial finding from the analysis is that the molecule is not planar. The dihedral angle between the mean planes of the benzene ring and the triazole ring is 41.74 (12)°.[3][4] This twisted conformation is significant as it influences the crystal packing and can dictate how the molecule fits into the active site of a biological target.

Caption: Connectivity diagram of this compound.

Crystal Packing and Intermolecular Interactions

Although the primary publication does not detail the intermolecular interactions, the presence of a phenolic hydroxyl group and multiple nitrogen atoms in the triazole ring strongly implies the formation of hydrogen bonds. In related phenolic triazole structures, O—H⋯N hydrogen bonds are a dominant and structure-directing interaction, often linking molecules into chains or more complex networks.[5][6] These hydrogen bonds, along with potential C—H⋯N weak interactions and π–π stacking between aromatic rings, are critical for stabilizing the overall crystal lattice.[6][7] The analysis of similar crystal structures suggests that the phenol group's hydrogen atom likely forms a hydrogen bond with one of the un-substituted nitrogen atoms of the triazole ring of an adjacent molecule.[5][6]

Crystallographic Data

The key crystallographic and structure refinement parameters are summarized in the table below for easy reference and comparison.[3][4]

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₈H₇N₃O |

| Formula weight (Mᵣ) | 161.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.273 (3) |

| b (Å) | 14.265 (4) |

| c (Å) | 7.720 (3) |

| β (°) | 90.93 (3) |

| Volume (V) (ų) | 800.8 (5) |

| Z | 4 |

| Data Collection | |

| Diffractometer | Rigaku Mercury CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections collected | 5037 |

| Independent reflections | 1460 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.067 |

| wR(F²) | 0.237 |

| Goodness-of-fit (S) | 1.09 |

| Data / parameters | 1460 / 110 |

Conclusion

This guide has provided a detailed, technically grounded overview of the crystal structure of this compound. The synthesis via a hydrothermal route yields high-quality single crystals, enabling precise structural determination. The key findings from the single-crystal X-ray diffraction analysis are the compound's crystallization in a monoclinic system and its distinct non-planar conformation, characterized by a 41.74° dihedral angle between the aromatic rings. This structural information, particularly the intramolecular geometry and the potential for strong intermolecular hydrogen bonding, is fundamental for the fields of drug discovery and materials science. These data provide a solid foundation for further computational studies, for understanding structure-activity relationships, and for the design of new functional molecules based on the 1,2,4-triazole scaffold.

References

-

Zhao, W., Zhou, W.-W., & Song, M.-J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2318. [Link]

-

Gao, F., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(20), 7061. [Link]

-

Szlachcic, P., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. International Journal of Molecular Sciences, 22(13), 7129. [Link]

-

Gurbanov, A. V., et al. (2023). Study of the Intermolecular Interactions in the Crystal Structure Formation of Two New 4,5-Disubstituted Vicinal Triazoles. Journal of Molecular Structure, 1282, 135181. [Link]

-

Konovalova, I. S., et al. (2011). Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution. The Journal of Physical Chemistry A, 115(30), 8550-8562. [Link]

-

Zhao, W., Zhou, W.-W., & Song, M.-J. (2010). This compound. ResearchGate. [Link]

-

Zhang, Y.-L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106. [Link]

-

Al-Sanea, M. M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank, 2023(4), M1756. [Link]

-

Le, T. N., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1076-1082. [Link]

-

Saneei, A., et al. (2014). Characterization of crystal structure of 4-(4H-1,2,4-Triazol-4-yl) phenol prepared by hydrothermal method. Journal of the Serbian Chemical Society, 79(1), 25-32. [Link]

-

Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(9), 4199-4201. [Link]

-

PubChem. 2-(4h-1,2,4-triazol-3-yl)phenol. PubChem. [Link]

-

Lazar, C., et al. (2022). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Synthesis, Spectroscopic Characterization and X-ray Crystal Structure. Molbank, 2022(2), M1368. [Link]

-

Jia, L.-H., Liu, Z.-L., & Liu, W. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2408. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research & Allied Sciences, 10(2). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-(4H-1,2,4-triazol-4-yl)phenol. The document is designed to serve as a core reference for researchers and professionals in drug development and materials science. It delves into the synthesis, structural characterization, and the theoretical and experimental spectroscopic analysis of this molecule, covering Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the electronic properties through computational analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) analysis. Each section is supported by detailed methodologies and contextual data from analogous compounds to provide a thorough understanding of the molecule's characteristics.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination chemistry. Compounds incorporating this heterocyclic ring system exhibit a wide range of pharmacological properties, including antifungal, antimicrobial, and anticancer activities. The substitution of a phenol group at the 2-position of the 1,2,4-triazole ring, as in this compound, creates a molecule with significant potential for forming intra- and intermolecular hydrogen bonds, which can profoundly influence its physicochemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its structure-activity relationships.

This guide provides an in-depth analysis of the spectroscopic and electronic properties of this compound, offering both experimental data where available and theoretical insights to fill existing gaps in the literature.

Synthesis and Structural Elucidation

The synthesis of this compound has been reported via the reaction of diformylhydrazine with o-aminophenol. This reaction provides a direct route to the target compound, yielding stable crystals suitable for a variety of analytical techniques.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is as follows[1]:

-

Combine diformylhydrazine (0.6 mmol, 0.053 g) and o-aminophenol (0.6 mmol, 0.065 g) in a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in a furnace at 443 K for 2 days.

-

Cool the reaction vessel to 293 K.

-

Isolate the product and wash it with hot water and hot ethanol to obtain black crystals.

The reported yield for this synthesis is approximately 64% based on o-aminophenol[1].

Caption: Synthesis workflow for this compound.

Crystal Structure Analysis

Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structure of this compound. The key crystallographic data are summarized in the table below[1].

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.273(3) Å |

| b | 14.265(4) Å |

| c | 7.720(3) Å |

| β | 90.93(3)° |

| Volume | 800.8(5) ų |

| Z | 4 |

The dihedral angle between the benzene and triazole rings is reported to be 41.74(12)°, indicating a non-planar conformation[1]. This twist is a critical structural feature that influences the molecule's electronic properties and potential for intermolecular interactions.

Spectroscopic Characterization

This section details the spectroscopic properties of this compound, including FT-IR, UV-Vis, and NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational spectrum of this compound is characterized by contributions from the phenol and triazole rings.

A theoretical investigation of 2-(1,2,4-triazolyl)phenol isomers using Density Functional Theory (DFT) calculations has provided insights into their vibrational spectra. For the most stable isomers featuring an intramolecular O-H···N hydrogen bond, characteristic vibrational modes are predicted. These theoretical predictions can guide the interpretation of experimental FT-IR spectra.

Based on the functional groups present and data from analogous compounds, the experimental FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400-3200 | O-H stretch (phenol) | Broad, Medium |

| 3150-3000 | C-H stretch (aromatic and triazole) | Medium to Weak |

| 1620-1580 | C=N stretch (triazole ring) | Medium |

| 1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1400-1200 | C-O stretch and O-H bend (phenol) | Strong |

| 900-675 | C-H out-of-plane bend (aromatic) | Strong |

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method is as follows:

-

Grind a small amount of the crystalline sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions in the aromatic and heterocyclic rings.

| Expected λmax (nm) | Electronic Transition | Associated Chromophore |

| ~200-230 | π → π | Benzene ring (E-band) |

| ~260-280 | π → π | Benzene ring (B-band) / Triazole ring |

| >280 | n → π* | Triazole ring |

The following protocol can be used to obtain the UV-Vis spectrum of this compound:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenol and triazole rings. The chemical shifts will be influenced by the electronic effects of the substituents and the solvent.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) |

| Triazole C-H | 8.0 - 9.0 | Singlet |

| Aromatic C-H | 6.8 - 7.5 | Multiplet |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Triazole C-H | 140 - 150 |

| Phenolic C-O | 150 - 160 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-N | 130 - 140 |

A general procedure for acquiring NMR spectra is as follows:

-

Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra, optimizing parameters such as the number of scans and relaxation delay as needed.

Computational Analysis of Electronic Properties

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. DFT calculations can be used to determine the HOMO and LUMO energies and to visualize the MEP.

HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For triazole derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the region around the phenolic oxygen and the nitrogen atoms of the triazole ring are expected to be electron-rich (negative potential, typically colored red), making them susceptible to electrophilic attack. The regions around the hydrogen atoms are expected to be electron-poor (positive potential, typically colored blue), indicating sites for nucleophilic attack.

Caption: Logical flow of computational analysis of electronic properties.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound. By integrating experimental data on its synthesis and crystal structure with theoretical and analogous spectroscopic information, a comprehensive profile of this important heterocyclic compound has been established. The provided experimental protocols offer a practical framework for researchers to conduct their own analyses. The computational insights into its electronic properties further enhance our understanding of its potential reactivity and applications. This guide serves as a valuable resource for scientists and professionals working with triazole-based compounds in the fields of drug discovery and materials science.

References

-

Zhao, W., Zhou, W.-W., & Song, M.-J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4H-1,2,4-triazol-4-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is concentrated in the area of crystallography, this document synthesizes the available information and provides expert insights into its expected characteristics and behavior. The guide covers the established synthesis and crystal structure, and further elaborates on the anticipated spectroscopic properties, chemical reactivity, and potential applications based on the well-understood chemistry of the constituent phenol and 1,2,4-triazole moieties. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and the development of novel molecular entities.

Introduction: The Significance of Phenol-Triazole Conjugates

The integration of multiple pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery. The compound this compound brings together two such critical functionalities: a phenol ring and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its aromaticity, ability to participate in hydrogen bonding, and coordinative capabilities make it a versatile scaffold.[3][4]

The phenol group, on the other hand, is a classic hydrogen bond donor and is prevalent in many natural products and synthetic drugs, contributing to receptor binding and antioxidant activity.[5] The combination of these two moieties in this compound suggests a molecule with a rich chemical landscape and significant potential for applications in coordination chemistry and as a building block for novel therapeutic agents. This guide aims to consolidate the known experimental data for this compound and provide a scientifically grounded perspective on its broader physicochemical profile.

Molecular Structure and Crystallography

The definitive structural characterization of this compound has been accomplished through single-crystal X-ray diffraction. This analysis provides invaluable, unambiguous insights into the molecule's three-dimensional architecture, bond lengths, and intermolecular interactions in the solid state.

Crystal System and Space Group

The compound crystallizes in the monoclinic system with the space group P2₁/n. This crystallographic information is fundamental for understanding the packing of the molecules in the crystal lattice.

Key Structural Parameters

The molecular structure reveals a non-planar conformation, with a significant dihedral angle of 41.74(12)° between the planes of the benzene and triazole rings. This twist is a critical feature, influencing the molecule's overall shape and how it can interact with biological targets or other molecules.

Below is a diagram illustrating the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Crystallographic and Molecular Data

| Parameter | Value | Reference |

| Chemical Formula | C₈H₇N₃O | [5] |

| Molecular Weight | 161.17 g/mol | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Unit Cell Dimensions | a = 7.273(3) Åb = 14.265(4) Åc = 7.720(3) Åβ = 90.93(3)° | [5] |

| Volume | 800.8(5) ų | [5] |

| Dihedral Angle | 41.74(12)° (Benzene-Triazole) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported via a cyclization reaction. The choice of reactants is logical, utilizing a precursor for the triazole ring and a substituted aniline to introduce the phenol moiety.

Synthetic Pathway

The established synthesis involves the reaction of o-aminophenol with diformylhydrazine. This reaction proceeds under elevated temperature and pressure, leading to the formation of the triazole ring.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is based on the published literature and provides a step-by-step guide for the synthesis of the title compound.[5]

Materials:

-

o-Aminophenol (0.6 mmol, 0.065 g)

-

Diformylhydrazine (0.6 mmol, 0.053 g)

-

Teflon-lined stainless steel autoclave

-

Furnace

-

Hot water

-

Hot ethanol

Procedure:

-

Combine o-aminophenol (0.6 mmol) and diformylhydrazine (0.6 mmol) in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a furnace.

-

Heat the reaction mixture to 443 K (170 °C) and maintain this temperature for 2 days.

-

After the reaction period, cool the autoclave to room temperature (293 K).

-

Isolate the solid product from the reaction mixture.

-

Wash the product sequentially with hot water and hot ethanol to remove any unreacted starting materials and impurities.

-

The resulting black crystals are air-stable and can be collected for analysis.

Yield: 64% based on o-aminophenol.[5]

Elemental Analysis:

-

Calculated for C₈H₇N₃O: C, 59.61%; H, 4.38%; N, 26.08%.

-

Found: C, 59.70%; H, 4.25%; N, 26.06%.[5]

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Comments |

| Appearance | Black crystals | As reported in the synthesis.[5] |

| Molecular Formula | C₈H₇N₃O | Confirmed by elemental analysis and crystallography.[5] |

| Molecular Weight | 161.16 g/mol | [6] |

| Melting Point | Not reported. Expected to be a solid with a relatively high melting point due to its aromatic and heterocyclic nature, and potential for intermolecular hydrogen bonding. | |

| Solubility | Not reported. Expected to have low solubility in water and non-polar solvents, with increased solubility in polar organic solvents like DMSO and DMF. The phenolic hydroxyl group may impart slight aqueous solubility. | |

| Stability | Air-stable solid. | [5] |

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the protons of the triazole ring. The phenolic -OH proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent. The protons on the triazole ring are expected to appear as singlets in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the triazole ring will have characteristic chemical shifts, and the carbon atom attached to the hydroxyl group on the phenol ring will also be readily identifiable.

FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the triazole and benzene rings should appear in the 1400-1600 cm⁻¹ region. Theoretical studies based on DFT calculations have been performed on isomers of 2-(1,2,4-triazolyl)phenol, which can provide a basis for interpreting experimental IR spectra.[7]

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 161. The fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, and HCN, which is characteristic of phenol and triazole containing compounds.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is known to be a strong σ-donor and a weak π-acceptor.[5] The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8][9] Such materials have applications in catalysis, gas storage, and luminescence.

Reactivity of the Phenol Group

The phenolic hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene ring. These reactions provide avenues for further functionalization of the molecule to modulate its biological or physical properties.

Potential Biological and Pharmacological Activity

The 1,2,4-triazole scaffold is a well-known pharmacophore associated with a broad spectrum of biological activities.[10] The presence of the phenol group, also a common feature in bioactive molecules, suggests that this compound could be a valuable starting point for the development of new therapeutic agents. Areas of potential interest include:

-

Antimicrobial and Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.

-

Anticancer Agents: Triazole derivatives have shown promise as anticancer agents through various mechanisms.

-

Anti-inflammatory Agents: The 1,2,4-triazole nucleus is found in compounds with anti-inflammatory activity.

Further derivatization of the phenol or the triazole ring could lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

This compound is a molecule with a well-defined solid-state structure and a straightforward synthetic route. While a comprehensive experimental characterization of all its physicochemical properties is yet to be published, its known structural features and the established chemistry of its constituent moieties provide a strong foundation for predicting its behavior. The non-planar structure, the presence of hydrogen bonding capabilities, and the coordinative potential of the triazole ring make it a molecule of significant interest. For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of novel materials and potential therapeutic agents. Future research should focus on obtaining detailed experimental data for its spectroscopic properties, solubility, and thermal stability, as well as exploring its biological activity profile.

References

-

Theoretical DFT and matrix isolation FTIR studies of 2-(1,2,4-triazolyl)phenol isomers. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1,2,4-Triazole. (2023, December 28). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. (2008, October 20). Crystal Growth & Design. Retrieved January 2, 2026, from [Link]

-

4H-1,2,4-Triazole, 4-methyl-. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Zhao, W., Zhou, W.-W., & Song, M.-J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. [Link]

-

coordination-polymers-and-metal-organic-frameworks-derived-from-1-2-4-triazole-amino-acid-linkers. (2011, October 11). Bohrium. Retrieved January 2, 2026, from [Link]

-

Synthesis of new 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 2, 2026, from [Link]

-

Iron(II) Tris-[N4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole] Complexes: Structural, Magnetic, NMR, and Density Functional Theory Studies. (2002, February 1). Inorganic Chemistry. Retrieved January 2, 2026, from [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020, December 10). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved January 2, 2026, from [Link]

-

The Chemistry of 1,2,4-Triazoles. (1977, August 1). Chemical Reviews. Retrieved January 2, 2026, from [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Application of triazoles in the structural modification of natural products. (2020, November 25). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. (2023, August 8). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmacia. Retrieved January 2, 2026, from [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. isres.org [isres.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(4H-1,2,4-triazol-4-yl)phenol: Synthesis, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest within the broader class of 1,2,4-triazoles. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characteristics, and the scientific rationale for its investigation, grounded in the extensive pharmacological potential of the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole.[1] The stability of the triazole ring, its capacity for hydrogen bonding, and its dipole character enable it to interact with high affinity at various biological receptors.[1]

The extensive body of research on 1,2,4-triazole derivatives has demonstrated their potential as:

The synthesis and characterization of specific isomers, such as this compound, are driven by the ongoing quest for novel therapeutic agents with improved efficacy and selectivity. The placement of a phenol group at the 2-position of the phenyl ring attached to the triazole offers a unique structural motif for further chemical modification and biological evaluation.

Synthesis and Structural Elucidation of this compound

While the historical first synthesis of this compound is not definitively documented in readily available literature, a reliable and well-characterized synthetic protocol has been reported. The synthesis involves the reaction of o-aminophenol with diformylhydrazine under hydrothermal conditions.[7] This method provides a direct route to the target compound.

Synthesis Pathway

The formation of the 1,2,4-triazole ring from an amine and diformylhydrazine is a known method for constructing substituted triazoles.[7] The reaction proceeds through a cyclization mechanism, resulting in the stable aromatic triazole ring.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Zhao et al. (2010)[7].

Materials:

-

o-Aminophenol (0.6 mmol, 0.065 g)

-

Diformylhydrazine (0.6 mmol, 0.053 g)

-

Teflon-lined stainless steel autoclave

-

Furnace

-

Hot water

-

Hot ethanol

Procedure:

-

Combine o-aminophenol and diformylhydrazine in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in a furnace at 443 K (170 °C) for 2 days.

-

Allow the reaction vessel to cool to room temperature (293 K).

-

Isolate the solid product.

-

Wash the product with hot water and then with hot ethanol to remove any unreacted starting materials and impurities.

-

The resulting black crystals are suitable for X-ray diffraction studies.

Yield: Approximately 64% based on o-aminophenol.[7]

Rationale for Experimental Choices:

-

Hydrothermal Synthesis: The use of a sealed autoclave at elevated temperature and pressure facilitates the reaction between the solid starting materials, promoting the cyclization and dehydration steps necessary for triazole ring formation.

-

Washing with Hot Solvents: The choice of hot water and ethanol for washing is based on the poor solubility of the product in these solvents at high temperatures, while the starting materials and potential byproducts are more soluble, allowing for effective purification.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound have been characterized using various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [7][8][9] |

| Molecular Weight | 161.16 g/mol | [8] |

| Appearance | Solid | [8] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| Dihedral Angle | The dihedral angle between the benzene and triazole rings is 41.74 (12)°. | [7] |

| SMILES | Oc1ccccc1-n2cnnc2 | [8] |

| InChI Key | HSPIZLVRFRBKNF-UHFFFAOYSA-N | [8] |

Elemental Analysis:

The non-planar orientation of the phenyl and triazole rings, as indicated by the dihedral angle, is a key structural feature that will influence its interaction with biological targets.[7]

Potential Applications and Future Directions

While specific biological studies on this compound are not extensively reported, the well-established pharmacological profile of the 1,2,4-triazole class provides a strong rationale for its investigation in several therapeutic areas.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C8H7N3O | CID 26343030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its unique physicochemical properties, metabolic stability, and its capacity to engage in diverse non-covalent interactions, such as hydrogen bonding and metal coordination.[2][3] These attributes allow the triazole nucleus to serve as a versatile bioisostere for amide, ester, or carboxylic acid groups, enhancing binding affinity to biological targets and improving the pharmacological profile of drug candidates.[1][4][5]

Consequently, the 1,2,4-triazole core is embedded in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities.[6][7][8] Marketed therapeutics include the antifungal agents fluconazole and itraconazole, the antiviral drug ribavirin, and the anticancer drugs letrozole and anastrozole.[6][9][10][11] This guide provides an in-depth exploration of the primary biological activities of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Part 1: Core Antifungal Activity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[12] Azole antifungals have become a frontline therapy for both superficial and systemic mycoses.[13][14]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole agents is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][15][16] This enzyme is crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that governs membrane fluidity, integrity, and the function of embedded proteins.[15]

The inhibitory action proceeds as follows:

-

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1]

-

This strong coordination bond competitively inhibits the natural substrate, lanosterol, from binding.

-

The blockage of CYP51 halts the conversion of lanosterol to ergosterol.

-

The subsequent accumulation of toxic 14α-methylated sterols within the cell disrupts the structure and function of the fungal membrane, leading to increased permeability and ultimately, fungal cell death or growth inhibition (fungistatic or fungicidal effect).[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

The efficacy of antifungal triazoles is highly dependent on their chemical structure. Key SAR observations are summarized below.

| Structural Feature | Impact on Antifungal Activity | Rationale & Examples |

| Core Heterocycle | The 1,2,4-triazole ring is essential. | The N4 atom is the critical anchor to the heme iron of CYP51.[1] |

| N1-Substituent | A short alkyl chain with polar functional groups and halogenated phenyl rings is crucial. | This portion of the molecule interacts with the apoprotein of CYP51, enhancing binding affinity and selectivity. Voriconazole and Fluconazole feature a 2,4-difluorophenyl group.[17] |

| Side Chain | Long, lipophilic side chains can increase the spectrum of activity. | Itraconazole and Posaconazole possess extended side chains that provide additional binding interactions, making them effective against a broader range of fungi, including Aspergillus species.[17] |

| Stereochemistry | The stereochemistry of chiral centers is critical for potent activity. | For fluconazole analogues, specific stereoisomers show significantly higher activity, indicating a precise geometric fit within the enzyme's active site.[16] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension further in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Compound Preparation:

-

Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a positive control (fungi without compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the wells for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

-

Part 2: Anticancer Activity

The 1,2,4-triazole scaffold is a key pharmacophore in the development of anticancer agents, targeting a variety of mechanisms to inhibit tumor growth and proliferation.[2][10]

Diverse Mechanisms of Action

Unlike their antifungal counterparts, anticancer 1,2,4-triazoles do not converge on a single target. They exert their effects through several distinct mechanisms.[18]

-

Aromatase Inhibition: Derivatives like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[10] They block the biosynthesis of estrogens from androgens, a critical pathway for the growth of hormone-dependent breast cancers. The triazole's nitrogen atom coordinates with the heme iron of the aromatase enzyme, similar to the CYP51 interaction.

-

Tubulin Polymerization Inhibition: Certain triazole derivatives act as antimitotic agents by disrupting microtubule dynamics.[19] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[20] This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[19]

-

Kinase Inhibition: Many 1,2,4-triazole compounds have been designed to inhibit protein kinases that are crucial for cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor) and BRAF.[21] Inhibition of these pathways blocks signals that promote cell proliferation, survival, and angiogenesis.

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer efficacy of novel 1,2,4-triazole derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Triazole-Schiff Bases | MCF-7 (Breast) | 3.6 - 15.2 | [21] |

| Triazole-Thioethers | A549 (Lung) | 5.1 - 22.4 | [22] |

| Triazole-Indole Hybrids | HCT-116 (Colon) | 0.8 - 9.5 | [22] |

| Fused Acridines | HeLa (Cervical) | 2.5 - 11.8 | [22] |

| (Note: Data is illustrative of typical ranges found in literature) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7) in a suitable medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed a defined number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-triazole test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Part 3: Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold demonstrates significant potential in other therapeutic areas.[7]

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of new antibacterial agents.[6] 1,2,4-triazole derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][23]

-

Mechanism: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Many successful compounds are hybrids, combining the triazole scaffold with other known antibacterial pharmacophores like quinolones to enhance potency and overcome resistance.[6][24]

-

SAR: The antibacterial activity is often enhanced by incorporating the triazole into a larger hybrid molecule. For instance, linking a 1,2,4-triazole-3-thione moiety to a nalidixic acid core has produced compounds highly active against P. aeruginosa.[6]

Antiviral Activity

The 1,2,4-triazole core is present in the broad-spectrum antiviral drug Ribavirin.[9] Research has expanded to explore derivatives active against a range of viruses, including influenza, HIV, hepatitis B and C, and herpes simplex virus.[25][26][27]

-

Mechanism: The mechanisms are virus-specific. For example, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV. Others, designed as acyclovir analogs, target viral DNA polymerase in herpesviruses.[4] The triazole ring's ability to act as a bioisostere of natural nucleobases is a key reason for its success in this area.[4][5]

-

SAR: Lipophilicity and the specific configuration of substituents are critical factors. For activity against influenza A, derivatives with electron-withdrawing groups and a specific (R)-configuration have shown high potency, whereas their (S)-enantiomers were inactive.[4]

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[28][29][30]

-

Mechanism: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[31] Some derivatives may also inhibit lipoxygenase (LOX) or modulate the levels of pro-inflammatory cytokines.[31][32]

-

Experimental Protocol (In Vivo): Carrageenan-Induced Paw Edema: This is a classic model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with Indomethacin), and test groups.

-

Compound Administration: The test compounds and standard drug are administered intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[29]

-

Part 4: Synthesis, Future Perspectives, and Conclusion

The versatility of the 1,2,4-triazole scaffold is matched by the numerous synthetic routes available for its construction, enabling extensive chemical modification for drug discovery.

General Synthetic Workflow

Classical methods like the Pellizzari and Einhorn-Brunner reactions remain foundational.[33] Modern approaches often utilize metal-catalyzed or microwave-assisted reactions for higher efficiency and broader substrate scope.[34][35]

Caption: General workflow for the Pellizzari reaction synthesis pathway.

Future Perspectives

The development of 1,2,4-triazole derivatives is poised to continue its significant impact on medicine. Future research will likely focus on:

-

Hybrid Molecules: Creating hybrid compounds that merge the triazole scaffold with other pharmacophores to develop multi-target agents, enhance potency, and combat drug resistance.[24]

-

Targeted Therapies: Designing derivatives with high selectivity for specific enzyme isoforms or cancer-specific targets to minimize off-target effects and improve safety profiles.[2]

-

Novel Applications: Exploring their potential against emerging diseases, neurodegenerative disorders, and as agrochemical agents.[16][36]

Conclusion

The 1,2,4-triazole nucleus is a validated and highly successful scaffold in drug discovery. Its derivatives have yielded powerful therapies against a wide range of diseases, from life-threatening fungal infections and cancers to viral and bacterial illnesses. The chemical tractability of the triazole ring, combined with its favorable pharmacological properties, ensures that it will remain a focal point of research and development for the next generation of therapeutic agents. The continued exploration of its structure-activity relationships and mechanisms of action will undoubtedly unlock new and improved treatments for global health challenges.

References

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Available at: [Link]

-

Verma, A., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

(2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

(2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety as Potential Antimicrobial Agents in Agriculture. ACS Publications. Available at: [Link]

-

(2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

-

Borysenko, N. M., et al. (2024). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. Available at: [Link]

-

(2018). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. Available at: [Link]

-

(2022). Anticancer Properties of 1,2,4-Triazoles. isres.org. Available at: [Link]

-

(2023). A Literature Review Focusing on the Antiviral Activity of[6][23][36] and[6][17][23]-triazoles. Bentham Science. Available at: [Link]

-

(n.d.). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. Available at: [Link]

-

Tozkoparan, B., et al. (2007). Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. PubMed. Available at: [Link]

-

(2021). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Available at: [Link]

-

(2024). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Bentham Science. Available at: [Link]

-

Gupta, O., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. ScienceDirect. Available at: [Link]

-

(n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ijrpls.com. Available at: [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Simurova, N. V., & Mayboroda, O. A. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[6][23][36] and[6][17][23]-triazoles. PubMed. Available at: [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

(2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

-

(2024). 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. ResearchGate. Available at: [Link]

-

Maddila, S., et al. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science. Available at: [Link]

-

(n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ijcrt.org. Available at: [Link]

-

Asati, V. (2022). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

(2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Springer. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

(2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]

-

(2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]

-

(2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. Available at: [Link]

-

(2022). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. ProQuest. Available at: [Link]

-

(n.d.). 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. ijrpps.com. Available at: [Link]

-

(2022). Antifungal Properties of 1,2,4-Triazoles. isres.org. Available at: [Link]

-

(2023). 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. irol-chem.com. Available at: [Link]

-

(2010). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

(2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

(2021). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. Available at: [Link]

-

(2022). Synthesis of 1,2,4-triazole derivatives (series C) (a) and list of... ResearchGate. Available at: [Link]

-

(2024). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

(2022). Synthesis of 1,2,4 triazole compounds. isres.org. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 8. eurekaselect.com [eurekaselect.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. chemconsai.com [chemconsai.com]

- 13. asianpubs.org [asianpubs.org]

- 14. isres.org [isres.org]

- 15. benchchem.com [benchchem.com]

- 16. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. isres.org [isres.org]

- 23. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 27. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. crpsonline.com [crpsonline.com]

- 29. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ProQuest [proquest.com]

- 31. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 35. researchgate.net [researchgate.net]